
Methyl 3-(4-aminoanilino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-aminoanilino)-3-oxopropanoate is an organic compound with a complex structure that includes an amino group, an anilino group, and an oxopropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminoanilino)-3-oxopropanoate typically involves the reaction of methyl propionate with aniline and paraformaldehyde. This reaction is often catalyzed by polythiophene encapsulated gold-iron oxide nanoparticles in the presence of water as a solvent under irradiation of a tungsten filament bulb . Another method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate using a catalytic amount of polyethylene glycol-supported sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of eco-friendly and reusable catalysts is emphasized to meet the growing demand for greener chemical processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminoanilino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The oxo group can be reduced to hydroxyl groups.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated anilino derivatives.
Scientific Research Applications
Methyl 3-(4-aminoanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminoanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The amino and anilino groups can form hydrogen bonds with biological macromolecules, influencing their function. The oxopropanoate group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-nitroanilino)-3-oxopropanoate
- Methyl 3-(4-hydroxyanilino)-3-oxopropanoate
- Methyl 3-(4-chloroanilino)-3-oxopropanoate
Uniqueness
Methyl 3-(4-aminoanilino)-3-oxopropanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its nitro, hydroxy, and chloro analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
325168-04-5 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(4-aminoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3,(H,12,13) |
InChI Key |
AMBNNUHYEFBYNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


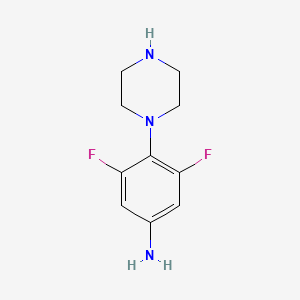

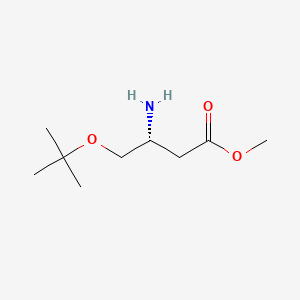
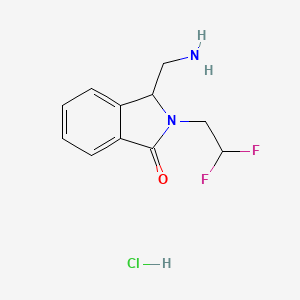

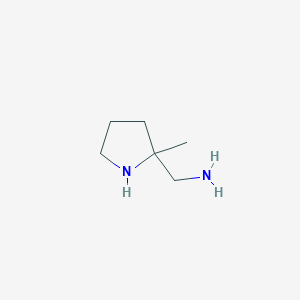
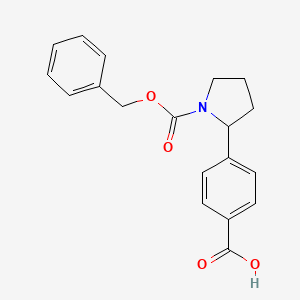
![3-{3-[(Benzyloxy)carbonyl]phenyl}propanoicacid](/img/structure/B13511125.png)
![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13511129.png)
![tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13511132.png)
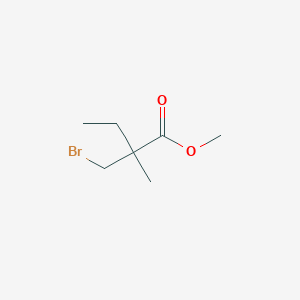
![benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13511141.png)
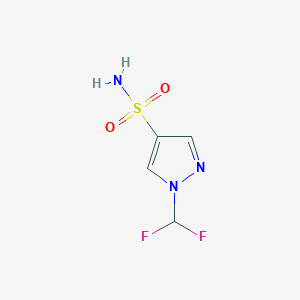
![2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13511159.png)
